PAIR2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

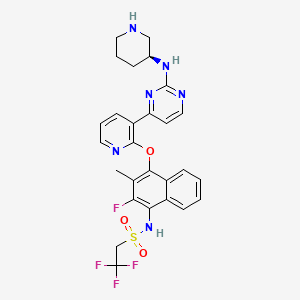

C27H26F4N6O3S |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]-2-pyridinyl]oxy]naphthalen-1-yl]ethanesulfonamide |

InChI |

InChI=1S/C27H26F4N6O3S/c1-16-22(28)23(37-41(38,39)15-27(29,30)31)18-7-2-3-8-19(18)24(16)40-25-20(9-5-12-33-25)21-10-13-34-26(36-21)35-17-6-4-11-32-14-17/h2-3,5,7-10,12-13,17,32,37H,4,6,11,14-15H2,1H3,(H,34,35,36)/t17-/m0/s1 |

InChI Key |

OIBXRLOQDGELGQ-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)N[C@H]5CCCNC5 |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1F)NS(=O)(=O)CC(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC5CCCNC5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling PAIR2: A Technical Guide to a Novel Modulator of the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unfolded protein response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and dysregulated UPR signaling are implicated in a myriad of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Among these, IRE1α is a particularly attractive therapeutic target due to its dual enzymatic activity as a kinase and an endoribonuclease (RNase). The IRE1α RNase mediates two key downstream signaling events: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA, which promotes cell survival, and the degradation of a subset of mRNAs through a process known as regulated IRE1-dependent decay (RIDD), which can contribute to apoptosis under prolonged stress.

This technical guide provides an in-depth overview of the compound PAIR2 , a novel small molecule modulator of the IRE1α branch of the UPR. This compound has been identified as a potent and selective partial antagonist of the IRE1α RNase. Its unique mechanism of action, which allows for the selective inhibition of RIDD while preserving the adaptive XBP1 splicing, presents a promising therapeutic strategy for diseases associated with pathological IRE1α signaling.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. However, unlike full antagonists that completely abolish both kinase and RNase activities, this compound's binding only partially inhibits the RNase function. This partial antagonism is attributed to the specific conformational change induced by this compound upon binding to the IRE1α kinase domain.

The prevailing model suggests that the degree of displacement of the αC helix in the IRE1α kinase domain dictates the level of RNase inhibition. Full antagonists, such as KIRA8, cause a significant displacement of the αC helix, leading to a conformation that is incompatible with RNase activity. In contrast, this compound induces a more moderate displacement, resulting in a conformation that can still accommodate the splicing of XBP1 mRNA but is less efficient at degrading RIDD substrates.[1]

This differential modulation of IRE1α's RNase outputs is the key feature of this compound. By preserving the pro-survival XBP1 splicing pathway while dampening the pro-apoptotic RIDD pathway, this compound offers a nuanced approach to UPR modulation.

Below is a diagram illustrating the proposed mechanism of action of this compound on the IRE1α signaling pathway.

Caption: Mechanism of this compound action on the IRE1α pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the literature.

Table 1: In Vitro Potency of this compound against IRE1α

| Parameter | Value | Description | Reference |

| Kinase Inhibition IC50 | ~10 nM | Concentration of this compound required to inhibit 50% of IRE1α kinase activity. | [1] |

| RNase Inhibition (XBP1s) | Partial | This compound only partially inhibits the splicing of XBP1 mRNA, even at saturating concentrations. | [1] |

| RNase Inhibition (RIDD) | Significant | This compound demonstrates a more pronounced inhibition of the degradation of RIDD substrates compared to its effect on XBP1 splicing. | [1] |

| Binding Affinity (Ki) | Not Reported | The inhibition constant (Ki) for this compound binding to IRE1α has not been explicitly reported in the primary literature. |

Table 2: Kinome Selectivity of this compound

| Kinase Panel | Number of Kinases Tested | Number of Off-Targets (at 1 µM) | Selectivity Score (S10 at 1 µM) | Reference |

| DiscoverX KINOMEscan | 468 | 2 | 0.004 | [1] |

The selectivity score (S10) is the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro IRE1α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of IRE1α.

Materials:

-

Recombinant human IRE1α cytoplasmic domain (IRE1α-CD)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a generic kinase substrate peptide)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent

-

This compound compound at various concentrations

Procedure:

-

Prepare a reaction mixture containing IRE1α-CD and the peptide substrate in kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

XBP1 Splicing Assay in Cells

Objective: To assess the effect of this compound on the splicing of XBP1 mRNA in cultured cells under ER stress.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)

-

This compound compound at various concentrations

-

TRIzol® reagent or other RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for human XBP1 that flank the 26-nucleotide intron

-

Taq DNA polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

PstI restriction enzyme (optional, for distinguishing spliced and unspliced forms)

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) and incubate for a further period (e.g., 4-8 hours).

-

Harvest the cells and extract total RNA using TRIzol® reagent or a similar method.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform PCR using primers that amplify a region of the XBP1 mRNA spanning the 26-nucleotide intron.

-

Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.

-

(Optional) To better resolve the bands, the PCR products can be digested with the PstI restriction enzyme, which specifically cuts the unspliced form.

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Caption: Workflow for the XBP1 Splicing Assay.

Regulated IRE1-Dependent Decay (RIDD) Assay

Objective: To measure the effect of this compound on the degradation of known RIDD substrate mRNAs.

Materials:

-

Cultured cells

-

ER stress-inducing agent

-

This compound compound at various concentrations

-

RNA extraction kit

-

Reagents for cDNA synthesis

-

Primers for quantitative real-time PCR (RT-qPCR) specific to a known RIDD substrate (e.g., BLOC1S1) and a stable housekeeping gene (e.g., GAPDH).

Procedure:

-

Follow steps 1-4 of the XBP1 Splicing Assay protocol.

-

Synthesize cDNA from the extracted RNA.

-

Perform RT-qPCR using primers for the target RIDD substrate and the housekeeping gene.

-

Calculate the relative mRNA levels of the RIDD substrate normalized to the housekeeping gene using the ΔΔCt method.

-

Compare the mRNA levels in this compound-treated cells to those in DMSO-treated control cells under ER stress to determine the extent of RIDD inhibition.

In Vivo Studies

Preclinical studies have explored the therapeutic potential of this compound in a mouse model of idiopathic pulmonary fibrosis (IPF). In this model, lung fibrosis is induced by the administration of bleomycin.

Experimental Model:

-

Animal: C57BL/6 mice

-

Induction of Fibrosis: Intratracheal administration of bleomycin.

-

Treatment: this compound administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and frequency, starting at a defined time point after bleomycin injury.

-

Endpoints: Assessment of lung fibrosis through histological analysis (e.g., Masson's trichrome staining), measurement of collagen deposition (e.g., hydroxyproline assay), and analysis of pro-fibrotic gene expression.

Key Findings:

-

Treatment with this compound has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice.

-

This compound-treated mice exhibited reduced collagen deposition and improved lung architecture compared to vehicle-treated controls.

-

These findings suggest that the selective inhibition of RIDD by this compound, while preserving the adaptive XBP1 splicing, is a viable therapeutic strategy for pulmonary fibrosis.

Conclusion

This compound represents a novel class of UPR modulators with a unique mechanism of action. As a partial antagonist of IRE1α RNase, it offers the ability to selectively inhibit the pro-apoptotic RIDD pathway while preserving the pro-survival XBP1 splicing pathway. This targeted modulation of IRE1α signaling holds significant therapeutic promise for a range of diseases characterized by chronic ER stress and dysregulated UPR. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound and similar next-generation UPR modulators. Further in vivo studies are warranted to fully elucidate the therapeutic window and long-term efficacy of this compound in various disease models.

References

PAIR2: A Selective IRE1α RNase Antagonist for Modulating the Unfolded Protein Response

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. IRE1α possesses both a kinase and an endoribonuclease (RNase) domain, the latter of which governs two key downstream signaling outputs: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA and the destructive degradation of multiple ER-localized mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). The dual nature of IRE1α's RNase activity presents a significant challenge for therapeutic intervention. Complete inhibition of the RNase can block the beneficial, pro-survival effects of XBP1 splicing, while unchecked RIDD activity can lead to apoptosis. PAIR2 emerges as a novel, ATP-competitive small molecule that functions as a potent and selective partial antagonist of the IRE1α RNase. This unique mechanism of action allows this compound to preserve the adaptive XBP1 splicing pathway while simultaneously inhibiting the pro-apoptotic RIDD pathway, offering a promising therapeutic strategy to recalibrate the UPR towards cell survival and function.

Introduction

The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To mitigate this stress, cells activate the unfolded protein response (UPR). The UPR is orchestrated by three ER-transmembrane sensors: PERK, ATF6, and IRE1α.

IRE1α is the most conserved of these sensors and is a bifunctional enzyme containing a serine/threonine kinase domain and an endoribonuclease (RNase) domain in its cytosolic portion.[1] Upon sensing ER stress, IRE1α oligomerizes and trans-autophosphorylates its kinase domain, leading to the activation of its RNase domain.[1] The activated RNase has two primary functions:

-

XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1. This unconventional splicing event results in a translational frameshift, producing the potent transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby enhancing the cell's capacity to resolve ER stress.[2]

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α expands to target a broader range of ER-localized mRNAs for degradation.[1] This process, known as RIDD, is thought to reduce the protein folding load on the ER but can also contribute to apoptosis by degrading pro-survival transcripts.[1]

The dual outputs of IRE1α's RNase activity—one adaptive (XBP1 splicing) and one potentially destructive (RIDD)—make it a complex therapeutic target. Small molecules that completely inhibit IRE1α RNase activity, such as KIRAs (Kinase-Inhibiting RNase Attenuators), block both pathways, potentially compromising the cell's ability to adapt to ER stress.[1]

This compound (Partial Antagonist of IRE1α RNase 2) represents a new class of IRE1α modulators. It is an ATP-competitive inhibitor that, at full occupancy of the kinase domain's ATP-binding site, only partially antagonizes the RNase activity.[1] This partial inhibition creates a therapeutic "sweet spot" where the adaptive XBP1 splicing is permitted, while the destructive RIDD pathway is quelled.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

| Parameter | Value | Assay | Reference |

| Kinase Inhibition (Ki) | 8.8 nM | In vitro kinase activity assay | [1] |

| RNase Inhibition | Partial Antagonist | In vitro FRET-based cleavage assay | [1] |

| XBP1 Splicing | Preserved | Cellular assays (INS-1 cells) | [1] |

| RIDD | Inhibited | Cellular assays (INS-1 cells) | [1] |

| Kinase Target | % Control @ 1 µM | Selectivity Score (S10) |

| ERN1 (IRE1α) | 0.1 | 0.002 |

| CLK1 | 1 | |

| CLK4 | 1 | |

| DYRK1A | 1.1 | |

| DYRK1B | 1.1 | |

| FLT3 | 2.5 | |

| KIT | 3.2 | |

| PDGFRB | 4.5 | |

| CLK2 | 5.3 | |

| FLT3-D835Y | 6.8 | |

| KIT-V560G | 7.9 | |

| HIPK4 | 9.6 |

Signaling Pathways and Mechanism of Action

The IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and oligomerizes, leading to the activation of its kinase and subsequently its RNase domain. The RNase domain then mediates the splicing of XBP1 mRNA and the degradation of RIDD substrates.

Mechanism of this compound Action

This compound binds to the ATP-binding site of the IRE1α kinase domain. This binding event stabilizes a conformation of IRE1α that only partially inhibits its RNase activity. This intermediate level of inhibition is sufficient to disrupt the higher-order oligomerization required for RIDD activity, while still permitting the dimeric state necessary for XBP1 mRNA splicing.

Experimental Protocols

In Vitro IRE1α RNase FRET Assay

This assay measures the cleavage of a fluorogenic RNA substrate mimicking the XBP1 mRNA stem-loop to determine the RNase activity of IRE1α in the presence of an inhibitor.

Materials:

-

Recombinant human IRE1α (cytosolic domain)

-

Fluorogenic XBP1 mini-substrate (e.g., 5'-FAM-CAUGUCCGCAGCGCAUG-3'-BHQ)

-

Assay Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% Triton X-100

-

This compound or other test compounds dissolved in DMSO

-

384-well microplate

-

Plate reader capable of fluorescence detection (excitation/emission ~485/520 nm for FAM)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 50 nM of recombinant IRE1α to each well (except for no-enzyme controls).

-

Add this compound dilutions to the wells to achieve the desired final concentrations. Include DMSO-only controls.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic XBP1 mini-substrate to a final concentration of 250 nM.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular XBP1 Splicing Assay

This assay quantifies the amount of spliced XBP1 mRNA in cells treated with an ER stress-inducing agent and the test compound.

Materials:

-

INS-1 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Thapsigargin or Tunicamycin (ER stress inducers)

-

This compound or other test compounds

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

PCR reagents and primers specific for spliced and unspliced XBP1

-

Agarose gel electrophoresis equipment or qPCR instrument

Procedure:

-

Plate INS-1 cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce ER stress by adding Thapsigargin (e.g., 1 µM) for 4-6 hours.

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.

-

Analyze the PCR products by agarose gel electrophoresis. The unspliced and spliced forms will appear as two distinct bands.

-

Alternatively, use qPCR with primers specific for the spliced form of XBP1 for a quantitative analysis.

Cellular RIDD Assay

This assay measures the levels of known RIDD substrate mRNAs in cells to determine the effect of the test compound on this branch of the IRE1α pathway.

Materials:

-

INS-1 cells or other suitable cell line

-

ER stress inducer (e.g., Thapsigargin)

-

This compound or other test compounds

-

RNA extraction and cDNA synthesis kits

-

qPCR instrument and reagents

-

Primers for known RIDD target genes (e.g., BLOC1S1, SCARA3) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Follow steps 1-4 from the Cellular XBP1 Splicing Assay protocol.

-

Perform qPCR using primers for specific RIDD target genes and a housekeeping gene for normalization.

-

Calculate the relative mRNA levels of the RIDD targets in treated versus untreated cells. A preservation of mRNA levels in the presence of the inhibitor indicates RIDD inhibition.

Conclusion

This compound is a groundbreaking chemical probe that enables the selective modulation of the IRE1α RNase, a key regulator of the unfolded protein response. Its unique ability to act as a partial antagonist, thereby preserving the adaptive XBP1 splicing pathway while inhibiting destructive RIDD, provides researchers with a powerful tool to dissect the complex roles of these two pathways in health and disease. For drug development professionals, this compound and similar molecules represent a promising new therapeutic strategy for a wide range of diseases characterized by chronic ER stress, offering the potential to restore cellular homeostasis and promote cell survival. Further optimization and preclinical evaluation of PAIRs are warranted to translate this novel mechanism into clinical applications.

References

The Discovery and Development of PAIR2: A Technical Whitepaper

This document provides an in-depth technical overview of the discovery, mechanism of action, and experimental validation of PAIR2, a selective partial antagonist of IRE1α's RNase activity. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the Unfolded Protein Response (UPR) and the therapeutic potential of modulating IRE1α signaling.

Introduction: Targeting the Unfolded Protein Response

The Unfolded Protein Response (UPR) is a crucial cellular signaling network that maintains protein homeostasis in the endoplasmic reticulum (ER). A key sensor and effector in this pathway is the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α). Under ER stress, IRE1α's cytosolic kinase and endoribonuclease (RNase) domains are activated. This activation leads to two primary downstream signaling outputs: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA, which upregulates genes to enhance protein folding and degradation capacity, and the destructive degradation of various mRNAs through a process known as regulated IRE1-dependent decay (RIDD).

While the UPR is primarily a pro-survival pathway, chronic or overwhelming ER stress can lead to apoptosis, in part through the RIDD pathway. The ability to selectively modulate these two outputs of IRE1α has been a significant goal in the development of therapeutics for diseases associated with ER stress, such as metabolic disorders, neurodegenerative diseases, and cancer.

Discovery and Rationale for this compound

The development of this compound was born out of the need for a tool compound that could finely tune the RNase activity of IRE1α. Previous small molecule modulators, such as the ATP-competitive kinase inhibitors known as KIRAs (Kinase Inhibiting RNase Attenuators), were found to either fully activate or completely inactivate the RNase domain. This "all-or-nothing" modulation did not allow for the selective preservation of the adaptive XBP1 splicing while dampening the destructive RIDD activity.

Researchers hypothesized that a partial antagonist of the IRE1α RNase could achieve this desired segregation of signaling outputs. The design strategy focused on modifying the KIRA scaffold to identify compounds that, at full occupancy of the ATP-binding site, would only partially inhibit the RNase activity. This led to the development of a class of molecules named Partial Antagonists of IRE1α RNase, or PAIRs. This compound is a potent and selective member of this class.[1][2][3]

The core idea was that by creating a "sweet spot" of intermediate RNase inhibition, it would be possible to maintain the beneficial effects of XBP1 splicing while mitigating the detrimental consequences of excessive RIDD.[2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the IRE1α kinase domain. However, its unique effect on the RNase domain is allosterically mediated. Biochemical and structural studies have revealed that the binding of PAIRs to the kinase domain's ATP pocket induces a specific conformational change.[2][3]

Specifically, PAIRs cause an intermediate displacement of the αC helix in the kinase domain. This is in contrast to KIRAs, which cause a more pronounced displacement that leads to complete RNase inhibition. The intermediate conformation stabilized by this compound binding results in a partial dampening of the RNase catalytic activity.[2][3] This allows for the continued, albeit reduced, processing of XBP1 mRNA, while more substantially inhibiting the degradation of RIDD substrates.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Kinase and RNase Inhibition

| Compound | IRE1α Kinase Inhibition (Ki, nM) | IRE1α RNase Residual Activity (%) |

| PAIR1 | Not explicitly stated in search results | ~20% |

| This compound | Not explicitly stated in search results | Partial Inhibition |

| KIRA8 | Not explicitly stated in search results | Complete Inhibition |

| KIRA9 | Not explicitly stated in search results | Complete Inhibition |

| Compound 7 (IRE1α kinase-IN-5) | 98 | Partial Inhibition |

Data extracted from Feldman et al., 2021 and related vendor information.[2][4] The residual RNase activity is the percentage of activity remaining at saturating concentrations of the inhibitor.

Table 2: Cellular Activity of PAIRs

| Assay | Cell Type | Treatment | Outcome |

| XBP1 mRNA Splicing | INS-1 | PAIR1 | Splicing preserved |

| RIDD (Blos1 mRNA levels) | INS-1 | PAIR1 | RIDD inhibited |

| Apoptosis (Annexin V staining) | INS-1 | PAIR1 | Apoptosis inhibited |

| Plasma Cell Differentiation | Mouse Splenocytes | PAIR1/PAIR2 | Differentiation preserved |

This table summarizes the qualitative outcomes of key cellular experiments described in Feldman et al., 2021.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

Expression and Purification of IRE1α*

The active, phosphorylated form of the IRE1α cytosolic domain (IRE1α*) is expressed and purified for use in in vitro assays.

-

Expression: IRE1α* is expressed in a suitable system, such as insect cells (e.g., Sf9), using established protocols.

-

Lysis and Affinity Chromatography: Cells are lysed, and the protein is purified from the lysate using an affinity tag (e.g., His-GST).

-

Gel Filtration Chromatography: Further purification is achieved through size-exclusion chromatography to obtain a homogenous protein preparation.

-

Purity Assessment: The purity of the final protein should be greater than 95%, as determined by SDS-PAGE with Coomassie staining.[2]

In Vitro IRE1α RNase Activity Assay

This assay measures the endoribonuclease activity of IRE1α* in the presence of an inhibitor.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).[5]

-

Pre-incubation: Pre-incubate recombinant human IRE1α* with varying concentrations of this compound or a control compound for 30 minutes.

-

Substrate Addition: Initiate the reaction by adding a fluorescently-labeled RNA substrate that is a known target of IRE1α's RNase activity.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 and residual activity.

Cellular XBP1 Splicing Assay

This assay assesses the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in cells.

-

Cell Culture and Treatment: Plate cells (e.g., INS-1) and treat with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of this compound or a vehicle control.

-

RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA.

-

RT-PCR: Perform reverse transcription followed by PCR using primers that flank the splice site in the XBP1 mRNA.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 mRNA will appear as distinct bands of different sizes.

-

Quantification: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1 mRNA.

Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis in cells treated with ER stress inducers and this compound.

-

Cell Treatment: Treat cells as described in the XBP1 splicing assay.

-

Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

IRE1α Signaling Pathway and the Effect of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

PAIR2's effect on XBP1 splicing

An in-depth analysis of the role of Partial Antagonists of IRE1α RNase (PAIRs), with a specific focus on PAIR2, reveals a nuanced mechanism for modulating the Unfolded Protein Response (UPR). This technical guide consolidates the current understanding of , providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

The UPR is a critical cellular stress response that balances protein folding capacity with the demands of the endoplasmic reticulum (ER). A key regulator of this pathway is the ER-resident transmembrane protein, IRE1α, which possesses both kinase and endoribonuclease (RNase) domains. Upon ER stress, IRE1α's RNase activity is activated, leading to two primary downstream outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of ER-localized mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control, promoting cell survival. In contrast, sustained RIDD activity is often associated with apoptosis.

This compound emerges as a selective ATP-competitive partial antagonist of IRE1α's RNase activity. Unlike full inhibitors (antagonists) that completely block both XBP1 splicing and RIDD, or full activators (agonists) that enhance both, this compound occupies a unique "sweet spot." At full occupancy of the IRE1α ATP-binding site, this compound partially inhibits the RNase function. This partial antagonism has the significant effect of preserving the adaptive XBP1 splicing while suppressing the destructive RIDD pathway. This unique ability to segregate the outputs of IRE1α signaling makes this compound a valuable tool for studying the UPR and a promising candidate for therapeutic development in diseases associated with ER stress.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and related compounds on IRE1α RNase activity, specifically XBP1 splicing and RIDD.

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Effect on XBP1 Splicing | Effect on RIDD | Reference |

| This compound | IRE1α RNase | in vitro FRET-based | ~1,000 (IC50) | Partial Antagonism | Inhibition | [1][3] |

| KIRA8 (Full Antagonist) | IRE1α RNase | in vitro FRET-based | 1.8 (IC50) | Full Inhibition | Full Inhibition | [1][3] |

| Compound 3 (Full Agonist) | IRE1α RNase | in vitro FRET-based | 290 (EC50) | Activation | Activation | [1][3] |

Table 1: In Vitro Activity of this compound and Control Compounds on IRE1α RNase

| Cell Line | Treatment | XBP1 Splicing Level (% of Stressed Control) | RIDD Substrate (BLOC1S1) Level (% of Stressed Control) | Reference |

| MIN6 (mouse insulinoma) | Thapsigargin (Tg) | 100% | 100% | [1][3] |

| MIN6 | Tg + this compound (1 µM) | ~60% | ~150% (Inhibited decay) | [1][3] |

| MIN6 | Tg + KIRA8 (1 µM) | <10% | ~160% (Inhibited decay) | [1][3] |

Table 2: Cellular Activity of this compound on XBP1 Splicing and RIDD

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro IRE1α RNase FRET Assay

This assay measures the endoribonuclease activity of purified IRE1α protein using a fluorescence resonance energy transfer (FRET)-based substrate that mimics the XBP1 mRNA stem-loop.

-

Protein Purification: Recombinant human IRE1α cytoplasmic domain (amino acids 547-977) is expressed in and purified from Sf9 insect cells.

-

Substrate: A synthetic RNA oligonucleotide containing the XBP1 splice sites is labeled with a FRET pair (e.g., FAM and TAMRA). In its intact state, fluorescence is quenched.

-

Reaction: Purified IRE1α is incubated with the FRET substrate in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2).

-

Measurement: Cleavage of the substrate by IRE1α separates the FRET pair, resulting in an increase in fluorescence. The reaction is monitored in real-time using a plate reader.

-

Inhibitor Testing: Compounds like this compound are pre-incubated with IRE1α before the addition of the substrate to determine their effect on RNase activity. IC50 values are calculated from dose-response curves.

Cell Culture and ER Stress Induction

-

Cell Lines: MIN6 (mouse insulinoma) or other relevant cell lines are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine.

-

Compound Treatment: Cells are pre-treated with this compound or control compounds at the desired concentration for 1-2 hours.

-

ER Stress Induction: ER stress is induced by treating cells with thapsigargin (e.g., 500 nM) or tunicamycin (e.g., 5 µg/mL) for a specified time (e.g., 4-6 hours).

XBP1 Splicing Analysis by RT-PCR

This method quantifies the ratio of spliced to unspliced XBP1 mRNA.

-

RNA Extraction: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using reverse transcriptase and random primers.

-

PCR Amplification: The XBP1 cDNA is amplified by PCR using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: The PCR products are resolved on a 3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) produce distinct bands of different sizes.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The percent splicing is calculated as (XBP1s / (XBP1s + XBP1u)) * 100. For more precise quantification, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced junction can be used.[5][6]

RIDD Activity Analysis by qRT-PCR

This assay measures the degradation of known RIDD substrates.

-

RNA Extraction and cDNA Synthesis: Performed as described for XBP1 splicing analysis.

-

qRT-PCR: Quantitative real-time PCR is performed using SYBR Green or TaqMan probes for known RIDD target genes (e.g., BLOC1S1) and a stable housekeeping gene (e.g., ACTB).

-

Data Analysis: The relative abundance of the RIDD target mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared between different treatment conditions. An increase in the mRNA level of a RIDD target in the presence of an IRE1α inhibitor indicates inhibition of its degradation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The IRE1α branch of the Unfolded Protein Response.

Caption: Mechanism of this compound action on IRE1α signaling.

Caption: Workflow for analyzing XBP1 mRNA splicing.

References

- 1. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR | Semantic Scholar [semanticscholar.org]

- 3. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of the PAIR2 Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound PAIR2 has emerged as a significant research tool for dissecting the intricacies of the Unfolded Protein Response (UPR), a critical cellular stress signaling network. This compound is a potent and selective ATP-competitive partial antagonist of the inositol-requiring enzyme 1α (IRE1α) RNase.[1] This guide provides a comprehensive technical overview of the cellular targets of this compound, focusing on its mechanism of action, quantitative interaction data, and the experimental protocols used for its characterization.

Primary Cellular Target: IRE1α

The primary and well-characterized cellular target of this compound is the endoplasmic reticulum (ER) transmembrane protein, IRE1α.[1] IRE1α is a key sensor and effector of the UPR, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2] this compound exerts its effects by binding to the ATP-binding site within the kinase domain of IRE1α.[1] This interaction, however, does not lead to a complete inhibition of the downstream RNase activity, but rather a partial antagonism, which uniquely segregates the outputs of the IRE1α signaling pathway.[2]

Mechanism of Action at the IRE1α Target

Upon ER stress, IRE1α dimerizes and trans-autophosphorylates, leading to the activation of its RNase domain.[2] The RNase activity of IRE1α has two main downstream functions:

-

XBP1 mRNA Splicing: A non-conventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a translational frameshift, producing the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis.[3]

-

Regulated IRE1α-Dependent Decay (RIDD): The degradation of a subset of ER-localized mRNAs, which under high or chronic ER stress can contribute to apoptosis.[2]

This compound, by binding to the ATP-pocket of IRE1α's kinase domain, fully engages this domain but only partially inhibits the RNase activity.[2] This partial antagonism has a differential effect on the two main functions of the RNase domain: it permits the adaptive XBP1 mRNA splicing while inhibiting the destructive RIDD pathway.[2]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its primary target, IRE1α.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 8.8 nM | Human IRE1α (kinase domain) | Kinase Inhibition Assay | [2] |

| Selectivity | High | Human Kinome | Kinome Selectivity Profiling | [2] |

Note: Specific IC50/EC50 values for the differential inhibition of XBP1 splicing and RIDD by this compound are not currently available in the public domain. The high selectivity is based on kinome profiling assays, though the complete dataset is not publicly available.

Signaling Pathways and Visualizations

The following diagrams illustrate the IRE1α signaling pathway and the mechanism of action of this compound.

Caption: The IRE1α signaling pathway in response to ER stress.

Caption: Mechanism of action of the this compound compound on IRE1α.

Experimental Protocols

The identification and characterization of this compound's cellular target involve several key experimental methodologies.

Target Identification and Validation

4.1.1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method is used to identify proteins that physically interact with this compound.

-

Principle: A derivative of this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to this compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

-

General Protocol:

-

Immobilization of this compound: A chemically modified version of this compound with a linker arm is covalently coupled to a pre-activated chromatography resin.

-

Preparation of Cell Lysate: Cells of interest are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

-

Affinity Purification: The cell lysate is incubated with the this compound-coupled resin.

-

Washing: The resin is washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins are eluted from the resin, typically by competition with free this compound, or by changing the pH or salt concentration.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification.

-

Caption: Workflow for affinity chromatography-mass spectrometry.

4.1.2. Kinome Profiling

To assess the selectivity of this compound, its binding to a large panel of kinases is tested.

-

Principle: Competitive binding assays are used to measure the affinity of this compound for a wide range of purified kinases. A common platform is the KINOMEscan™, which measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound (this compound).

-

General Protocol:

-

A library of human kinases is used.

-

Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.

-

The assay is repeated in the presence of a fixed concentration of this compound.

-

The amount of kinase bound to the immobilized ligand is quantified (e.g., by qPCR of a DNA tag on the kinase).

-

A reduction in the amount of bound kinase indicates that this compound is competing for the active site. The results are typically reported as percent inhibition.

-

Functional Assays

4.2.1. XBP1 Splicing Assay

This assay measures the effect of this compound on the RNase activity of IRE1α by quantifying the extent of XBP1 mRNA splicing.

-

Principle: The splicing of XBP1 mRNA removes a 26-nucleotide intron. This size difference can be detected by reverse transcription-polymerase chain reaction (RT-PCR). Quantitative real-time PCR (qPCR) can be used for more precise measurement.

-

General Protocol:

-

Cell Treatment: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound at various concentrations.

-

RNA Extraction: Total RNA is extracted from the treated cells.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

PCR/qPCR:

-

Conventional RT-PCR: PCR is performed with primers flanking the 26-nucleotide intron. The PCR products are then resolved on an agarose gel, which will show two bands corresponding to the unspliced (XBP1u) and spliced (XBP1s) forms.

-

qPCR: Specific primers and probes can be designed to quantify the amount of XBP1s and/or XBP1u mRNA.

-

-

4.2.2. RIDD Activity Assay

This assay measures the effect of this compound on the degradation of known RIDD substrates.

-

Principle: The levels of specific mRNAs that are known to be degraded by IRE1α via the RIDD pathway are quantified in the presence and absence of this compound.

-

General Protocol:

-

Cell Treatment: Similar to the XBP1 splicing assay, cells are treated with an ER stressor with or without this compound.

-

RNA Extraction and Reverse Transcription: As described above.

-

qPCR: The levels of known RIDD substrate mRNAs (e.g., DGAT2) are quantified by qPCR. An increase in the level of these mRNAs in the presence of this compound indicates inhibition of RIDD.

-

Off-Target Considerations

While kinome profiling has shown this compound to be highly selective for IRE1α, a comprehensive understanding of its cellular effects requires consideration of potential off-targets.[2]

-

Computational Prediction: In silico methods can be used to predict potential off-target interactions based on the chemical structure of this compound and its similarity to known ligands of other proteins.[4]

-

Proteome-wide Experimental Approaches: Unbiased techniques like cellular thermal shift assays (CETSA) or quantitative proteomics of cells treated with this compound can identify other proteins whose stability or expression levels are altered by the compound, suggesting potential direct or indirect interactions.[5]

Conclusion

The primary cellular target of the this compound compound is the ER stress sensor IRE1α. This compound acts as a partial antagonist of IRE1α's RNase activity, uniquely segregating its downstream signaling outputs by inhibiting RIDD while permitting XBP1 splicing. This makes this compound a valuable tool for studying the differential roles of these two pathways in health and disease. The experimental protocols outlined in this guide provide a framework for the identification, validation, and functional characterization of the cellular targets of small molecules like this compound. Further research utilizing unbiased proteomic approaches will continue to refine our understanding of the complete cellular interactome of this important chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PAIR2 on Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and maturation. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). IRE1α is a unique enzyme possessing both kinase and endoribonuclease (RNase) activities. Its RNase function has a dual role: the adaptive splicing of X-box binding protein 1 (XBP1) mRNA to promote cell survival, and the degradative process known as Regulated IRE1-Dependent Decay (RIDD) of other mRNAs, which can contribute to apoptosis under prolonged stress. Fine-tuning the activity of IRE1α is therefore a promising therapeutic strategy for diseases associated with ER stress. This technical guide provides an in-depth analysis of PAIR2, a selective partial antagonist of IRE1α's RNase activity, and its impact on ER stress signaling pathways. We present quantitative data on its modulatory effects, detailed experimental protocols for its use and for assessing its impact on the UPR, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a tripartite signaling cascade aimed at restoring proteostasis.[1]

-

IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[1][2] Under severe or prolonged stress, IRE1α's RNase activity also degrades a subset of mRNAs at the ER membrane through RIDD, which can contribute to cell death.[1]

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, this also selectively promotes the translation of certain mRNAs, such as that encoding the transcription factor ATF4, which can induce both adaptive and apoptotic genes.[3]

-

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other components of the ER-associated degradation (ERAD) machinery.[3]

The delicate balance between the adaptive and pro-apoptotic outputs of the UPR is critical for cell fate. Dysregulation of this balance is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

This compound: A Selective Modulator of the IRE1α Pathway

This compound is an ATP-competitive small molecule that acts as a potent and selective partial antagonist of the IRE1α RNase.[4] Its mechanism of action involves binding to the ATP-binding site within the kinase domain of IRE1α, which leads to an intermediate displacement of the αC helix.[1] This conformational change results in a unique modulation of IRE1α's RNase activity, where the adaptive XBP1 splicing is largely preserved, while the destructive RIDD pathway is inhibited.[1] This selective modulation of IRE1α's outputs makes this compound a valuable tool for studying the differential roles of XBP1 splicing and RIDD and a potential therapeutic agent for diseases driven by excessive RIDD activity.

Quantitative Impact of this compound on IRE1α RNase Activity

| Compound Class | Target | Effect on Kinase Activity | Effect on RNase Activity (Overall) | Effect on XBP1 Splicing | Effect on RIDD | Reference |

| PAIRs (e.g., this compound) | IRE1α | Quantitative Inhibition | Partial Antagonism (~80% inhibition) | Preserved | Inhibited | [1] |

| KIRAs (e.g., KIRA8) | IRE1α | Quantitative Inhibition | Quantitative Inhibition | Inhibited | Inhibited | [1] |

Table 1: Comparative effects of PAIRs and KIRAs on IRE1α activity. Data is generalized from descriptive findings.

Experimental Protocols

In Vitro IRE1α Kinase/RNase Assay with this compound

This protocol describes an in vitro assay to measure the kinase and RNase activity of recombinant IRE1α in the presence of this compound.

Materials:

-

Recombinant human IRE1α (cytosolic domain)

-

This compound

-

ATP (γ-³²P-ATP for kinase assay)

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM Mg(OAc)₂, 50 mM KOAc, pH 7.3)

-

In vitro transcribed XBP1u RNA substrate (for RNase assay)

-

Urea-PAGE gels

-

Scintillation counter or phosphorimager

Protocol:

-

Kinase Activity Assay:

-

Prepare a reaction mixture containing recombinant IRE1α in kinase buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the incorporation of ³²P into IRE1α (autophosphorylation) using SDS-PAGE and autoradiography or scintillation counting.

-

-

RNase Activity Assay (XBP1 Splicing):

-

Prepare a reaction mixture containing recombinant IRE1α and in vitro transcribed XBP1u RNA in kinase buffer.[5]

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 1 hour).[5]

-

Stop the reaction and extract the RNA.

-

Analyze the cleavage products by Urea-PAGE and visualize by staining (e.g., SYBR Gold). The appearance of smaller RNA fragments indicates XBP1u splicing.

-

Cell-Based XBP1 Splicing Assay using qPCR

This protocol details the quantification of XBP1 mRNA splicing in cultured cells treated with an ER stress inducer and this compound.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers specific for spliced XBP1 (XBP1s), unspliced XBP1 (XBP1u), and a housekeeping gene.[6][7]

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Induce ER stress by adding Tunicamycin (e.g., 2 µg/mL) or Thapsigargin (e.g., 50 nM) and incubate for a further period (e.g., 4-6 hours).[7]

-

Harvest cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for XBP1s, XBP1u, and a housekeeping gene.

-

Calculate the ratio of spliced to unspliced XBP1 to determine the extent of splicing.[7]

Assessment of RIDD Activity

The impact of this compound on RIDD can be assessed by measuring the abundance of known RIDD substrate mRNAs.

Materials:

-

Same as for the XBP1 splicing assay.

-

Primers for known RIDD substrates (e.g., BLOC1S1, DGAT2) and a housekeeping gene.[8][9]

Protocol:

-

Follow steps 1-5 of the cell-based XBP1 splicing assay protocol.

-

Perform qPCR using primers for specific RIDD substrates and a housekeeping gene.

-

A relative increase in the abundance of RIDD substrate mRNA in this compound-treated cells compared to the ER stress control indicates inhibition of RIDD.

Investigating the Impact on PERK and ATF6 Pathways

To determine if this compound has off-target effects on the other UPR branches, the activation of PERK and ATF6 should be assessed.

Materials:

-

Same as for the cell-based assays above.

-

Antibodies for Western blotting: anti-phospho-PERK (p-PERK), anti-PERK, anti-ATF4, anti-cleaved ATF6, anti-β-actin (loading control).[3][10][11]

-

Lysis buffer

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat cells with an ER stress inducer and this compound as described previously.

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-PERK, total PERK, ATF4, and cleaved ATF6.

-

Use a loading control (e.g., β-actin) to normalize protein levels.

-

An absence of change in the levels of p-PERK, ATF4, or cleaved ATF6 in this compound-treated cells compared to the ER stress control would suggest that this compound does not significantly impact these pathways.

Signaling Pathways and Experimental Workflows

The Unfolded Protein Response Signaling Network

Caption: Overview of the three branches of the Unfolded Protein Response.

This compound's Modulation of the IRE1α Pathway```dot

Caption: Workflow for analyzing this compound's effects on the UPR in cells.

Kinome Selectivity of this compound

To ensure that the observed effects of this compound are due to its interaction with IRE1α and not off-target kinases, its selectivity has been profiled against a broad panel of kinases. While the specific kinome-wide selectivity data for this compound is not publicly available in a comprehensive format, related compounds (PAIRs) have been shown to be highly selective for IRE1α. [1]It is crucial for any study utilizing this compound to either perform or reference a comprehensive kinome scan to validate its specificity.

Conclusion

This compound represents a sophisticated tool for dissecting the complex signaling network of the Unfolded Protein Response. Its ability to selectively inhibit the RIDD activity of IRE1α while preserving the adaptive XBP1 splicing pathway provides a unique opportunity to study the distinct roles of these two outputs in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to investigate the therapeutic potential of modulating IRE1α activity with this compound and similar compounds. Further research into the effects of this compound on the PERK and ATF6 pathways will provide a more complete understanding of its impact on the entire ER stress response.

References

- 1. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The eIF2 kinase PERK and the integrated stress response facilitate activation of ATF6 during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Chemical Architecture of PAIR2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and mechanism of action of PAIR2, a potent and selective partial antagonist of the Inositol-requiring enzyme 1α (IRE1α) endoribonuclease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Unfolded Protein Response (UPR) and the development of therapeutics targeting IRE1α-mediated signaling pathways.

Chemical Structure of this compound

This compound is a small molecule inhibitor that has been identified as a partial antagonist of IRE1α's RNase activity.[1][2] It is a potent compound that occupies the ATP-binding site of the IRE1α kinase domain, thereby allosterically modulating its endoribonuclease function.[1][2]

Chemical Name: (Structure available in cited literature)

CAS No.: Information not publicly available in the reviewed sources.

Below is the two-dimensional chemical structure of this compound.

(Image of this compound chemical structure would be inserted here if available in a drawable format. The search results point to its existence in a research paper's extended data.)

Quantitative Data Summary

This compound's inhibitory activity on the kinase function of IRE1α has been quantified and compared with other IRE1α inhibitors, such as KIRA8. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | Assay Type | Ki (nM) | Reference |

| This compound | IRE1α kinase | In vitro kinase inhibition | 8.8 | [2] |

| KIRA8 | IRE1α kinase | In vitro kinase inhibition | 12 | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a partial antagonist of the IRE1α RNase by binding to the ATP-competitive site within the kinase domain.[2] This binding event leads to an intermediate displacement of the αC helix in the kinase domain.[2][3] This conformational change results in the partial inhibition of IRE1α's endoribonuclease activity.

Crucially, this partial antagonism by this compound segregates the two main outputs of the IRE1α signaling pathway. It effectively inhibits the Regulated IRE1-Dependent Decay (RIDD) of mRNAs, a process associated with cellular apoptosis under prolonged ER stress, while preserving the adaptive splicing of X-box binding protein 1 (XBP1) mRNA.[4][5] The spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in restoring endoplasmic reticulum (ER) homeostasis.

The following diagram illustrates the signaling pathway of IRE1α and the modulatory effect of this compound.

Caption: IRE1α signaling pathway modulation by this compound.

Experimental Protocols

The characterization of this compound and its effects on IRE1α activity involves several key experimental procedures. Below are the methodologies for the primary assays cited in the literature.

In Vitro IRE1α Kinase Inhibition Assay

This assay is performed to determine the inhibitory constant (Ki) of a compound against the kinase activity of IRE1α.

Workflow:

Caption: Workflow for in vitro IRE1α kinase inhibition assay.

Detailed Steps:

-

Protein Expression and Purification: The kinase domain of human IRE1α is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.

-

Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each well contains the purified IRE1α kinase domain, a specific concentration of this compound (or a vehicle control), and a fixed concentration of ATP.

-

Initiation of Reaction: The reaction is initiated by the addition of a fluorescently labeled peptide substrate.

-

Measurement of Activity: Kinase activity is measured by detecting the phosphorylation of the substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring the consumption of ATP.

-

Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The data are then fitted to an appropriate enzyme inhibition model to calculate the Ki value.

Cellular XBP1 Splicing Assay

This assay is used to assess the effect of a compound on the splicing of XBP1 mRNA in a cellular context.

Workflow:

Caption: Workflow for cellular XBP1 splicing assay.

Detailed Steps:

-

Cell Culture and Treatment: A suitable cell line (e.g., INS-1, HEK293) is cultured under standard conditions. The cells are then treated with the test compound (this compound) at various concentrations, followed by the addition of an ER stress-inducing agent (e.g., thapsigargin or tunicamycin) to activate IRE1α.

-

RNA Isolation: Total RNA is extracted from the treated cells using a standard RNA isolation kit.

-

Reverse Transcription and PCR: The extracted RNA is reverse transcribed into cDNA. The cDNA is then used as a template for a polymerase chain reaction (PCR) using primers that flank the intron in the XBP1 mRNA that is spliced by IRE1α.

-

Analysis of PCR Products: The PCR products are analyzed by agarose gel electrophoresis. The unspliced XBP1 mRNA will produce a larger PCR product than the spliced XBP1 mRNA. The intensity of the bands corresponding to the spliced and unspliced forms can be quantified to determine the extent of XBP1 splicing. Alternatively, quantitative PCR (qPCR) with specific probes for the spliced and unspliced forms can be used for more precise quantification.

This guide provides a comprehensive overview of the chemical structure, quantitative activity, mechanism of action, and experimental validation of this compound. This information is critical for researchers aiming to utilize this compound as a tool to dissect the complexities of the IRE1α signaling pathway and for those involved in the development of novel therapeutics for diseases associated with ER stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-competitive partial antagonists of the IRE1α RNase segregate outputs of the UPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of PAIR2 for IRE1α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] As a bifunctional enzyme with both a serine/threonine kinase and an endoribonuclease (RNase) domain, IRE1α plays a dual role in determining cell fate under ER stress, promoting either adaptation and survival or triggering apoptosis.[2][3] This central role makes IRE1α a compelling therapeutic target for a host of diseases linked to ER stress, including metabolic disorders, inflammatory conditions, and cancer.[4]

A key challenge in targeting kinases is achieving selectivity to minimize off-target effects.[5][6] PAIR2 (Partial Antagonist of IRE1α RNase) has emerged as a potent and highly selective modulator of IRE1α.[7][8] Unlike traditional ATP-competitive inhibitors that fully block enzymatic activity, this compound is a partial antagonist that occupies the ATP-binding site to selectively quell the destructive outputs of IRE1α while preserving its adaptive signaling.[8][9] This guide provides an in-depth technical overview of this compound's specificity for IRE1α, detailing the underlying signaling pathways, the experimental methodologies used to assess selectivity, and the quantitative data that substantiates its specific mode of action.

The IRE1α Signaling Pathway

Under ER stress, IRE1α activates through dimerization and trans-autophosphorylation of its kinase domain. This activation unleashes its RNase activity, which has two primary, competing outputs:

-

Adaptive Signaling (XBP1 Splicing): Low-level IRE1α RNase activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][11] This produces a potent transcription factor, XBP1s, which upregulates genes that enhance the ER's protein-folding capacity, thereby promoting cell survival.[12]

-

Apoptotic Signaling (RIDD & JNK Activation): High or sustained ER stress leads to hyperactivation of the IRE1α RNase. This expands its substrate repertoire to include a wide range of ER-localized mRNAs, leading to their degradation in a process called Regulated IRE1α-Dependent Decay (RIDD).[8] RIDD can contribute to apoptosis. Concurrently, the activated IRE1α kinase domain can recruit adaptor proteins like TRAF2, leading to the activation of the JNK signaling cascade, which is also pro-apoptotic.[1][2][4]

Specificity Profile of this compound

This compound was developed as an ATP-competitive inhibitor that, at full occupancy, only partially antagonizes IRE1α's RNase activity.[8] This unique mechanism preserves the adaptive XBP1 splicing pathway while inhibiting the destructive RIDD pathway, effectively segregating the outputs of the UPR.[8][9] Achieving this functional selectivity requires high specificity for the IRE1α kinase domain over the hundreds of other kinases in the human kinome to avoid unintended pharmacological effects.

Published research describes this compound as exhibiting high selectivity in kinome-wide profiling assays.[8] While the specific raw data from the primary literature is not publicly available, the results indicate potent activity against IRE1α with minimal interaction with other kinases.

Data Presentation: Kinase Selectivity

To illustrate the concept of high selectivity, the following table presents a representative kinase inhibitor selectivity profile. The data shown is for illustrative purposes and reflects the reported high-selectivity profile of this compound. It typically involves screening the compound against a large panel of kinases (e.g., KINOMEscan) and measuring its binding affinity (Kd) or percent inhibition at a given concentration.

Table 1: Illustrative Kinase Selectivity Profile for an IRE1α Inhibitor like this compound

| Kinase Target | Kinase Family | Binding Affinity (Kd) or % Inhibition | Selectivity vs. IRE1α |

|---|---|---|---|

| ERN1 (IRE1α) | TKL | Potent (e.g., <100 nM) | - |

| ABL1 | TK | Weak / No significant binding | >100-fold |

| SRC | TK | Weak / No significant binding | >100-fold |

| EGFR | TK | Weak / No significant binding | >100-fold |

| CAMK2A | CAMK | Weak / No significant binding | >100-fold |

| PKA | AGC | Weak / No significant binding | >100-fold |

| CDK2 | CMGC | Weak / No significant binding | >100-fold |

| MAPK1 (ERK2) | CMGC | Weak / No significant binding | >100-fold |

| JNK1 | CMGC | Weak / No significant binding | >100-fold |

| p38α | CMGC | Weak / No significant binding | >100-fold |

Note: This table is a representative example. Actual selectivity is determined by screening against a panel of hundreds of kinases.

Visualizing this compound's Selective Mechanism

This compound's mechanism is distinct from other IRE1α modulators. Traditional ATP-competitive inhibitors, known as KIRAs (Kinase-Inhibiting RNase Attenuators), fully inactivate both the kinase and RNase functions. In contrast, this compound binds the kinase domain in a way that induces a conformation of partial RNase activity, sufficient for XBP1 splicing but not for widespread RIDD.

Experimental Protocols for Assessing Kinase Inhibitor Specificity

A multi-faceted approach is required to rigorously determine the specificity of a kinase inhibitor like this compound. This involves a combination of in vitro biochemical assays, cellular target engagement confirmation, and proteome-wide profiling.

In Vitro Kinase Panel Screening

This is the foundational experiment to determine an inhibitor's selectivity across the human kinome. Competition binding assays are commonly used.

-

Objective: To quantitatively measure the binding affinity (Kd) of the inhibitor against a large panel of purified kinases.

-

Example Platform: KINOMEscan® by Eurofins DiscoverX.

-

Methodology (Competition Binding Assay):

-

Assay Components: The assay typically consists of three main components: (i) the kinase of interest, often tagged with DNA for quantification; (ii) an immobilized, active-site directed ligand; and (iii) the test compound (e.g., this compound).

-

Incubation: The kinase is incubated with the test compound at various concentrations.

-

Competition: The mixture is then applied to a solid support (e.g., beads) coated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

-

Quantification: After washing away unbound components, the amount of kinase remaining bound to the solid support is quantified. In the KINOMEscan platform, this is done via quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: A low amount of kinase detected on the support indicates strong binding by the test compound. By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated for each kinase interaction. Results are often expressed as percent of control remaining, where a lower percentage signifies stronger binding.

-

Cellular Target Engagement Assays

These assays are crucial to confirm that the inhibitor binds to its intended target (IRE1α) in the complex environment of a living cell.

-

Objective: To verify target binding and estimate potency in a physiological context.

-

Example Platform: Cellular Thermal Shift Assay (CETSA).

-

Methodology (CETSA):

-

Treatment: Intact cells are treated with either the test inhibitor (this compound) or a vehicle control (e.g., DMSO).

-

Heating: The treated cell suspensions are aliquoted and heated to a range of temperatures using a thermocycler. Ligand binding typically stabilizes a protein, increasing its melting temperature.

-

Lysis & Separation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

-

Detection: The amount of soluble IRE1α remaining at each temperature is quantified, typically by Western blot or mass spectrometry.

-

Data Analysis: A shift to a higher melting temperature for IRE1α in the inhibitor-treated samples compared to the control samples confirms target engagement. A dose-response CETSA can be performed to determine an apparent IC₅₀ in the cellular environment.

-

Orthogonal Enzymatic Assays

To confirm the functional consequence of binding, enzymatic assays measuring the inhibition of substrate phosphorylation or, in the case of IRE1α, RNA cleavage, are performed.

-

Objective: To measure the functional inhibition (IC₅₀) of the target kinase's activity.

-

Example Platform: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Methodology (Generic Kinase Activity):

-

Reaction Setup: A reaction is prepared containing the purified kinase (IRE1α), a specific substrate (e.g., a peptide or, for the RNase, a fluorescently labeled RNA hairpin mimicking the XBP1 cleavage site), ATP, and serial dilutions of the inhibitor (this compound).

-

Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

-

Detection: A detection solution containing reagents that generate a FRET signal is added. For a kinase assay, this might be a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (if the substrate is biotinylated). Phosphorylation brings the donor (Europium) and acceptor (APC) into proximity, generating a FRET signal.

-

Data Analysis: The signal is measured on a plate reader. The inhibitor concentration that reduces the enzymatic activity by 50% (IC₅₀) is calculated from the dose-response curve.

-

Conclusion

This compound represents a sophisticated approach to modulating the UPR by selectively targeting IRE1α. Its high specificity for the IRE1α kinase domain, as determined by comprehensive profiling, is fundamental to its unique mechanism of action. By acting as a partial antagonist, this compound can segregate the adaptive and destructive arms of the IRE1α signaling pathway—a feat that would be impossible without exquisite selectivity.[8] For drug development professionals, the case of this compound underscores the critical importance of rigorous, multi-modal specificity testing to ensure that a compound's observed biological effects are due to on-target activity, thereby paving the way for safer and more effective therapeutics for ER stress-related diseases.

References